N-cyclopropyl-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine
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Overview
Description
N-cyclopropyl-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a cyclopropyl group and a 1H-1,2,4-triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopropylamine with a pyrimidine derivative that has been pre-functionalized with a leaving group suitable for nucleophilic substitution. The reaction is often carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Potassium carbonate in DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
N-cyclopropyl-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-cyclopropyl-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. The triazole moiety can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in biological systems. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding pockets.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A core structure found in many biologically active compounds.
Cyclopropylamine: A precursor used in the synthesis of various heterocyclic compounds.
Pyrimidine Derivatives: A class of compounds with diverse biological activities.
Uniqueness
N-cyclopropyl-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine is unique due to its combination of a cyclopropyl group and a triazole moiety on a pyrimidine ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C9H10N6 |
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Molecular Weight |
202.22 g/mol |
IUPAC Name |
N-cyclopropyl-6-(1,2,4-triazol-1-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C9H10N6/c1-2-7(1)14-8-3-9(12-5-11-8)15-6-10-4-13-15/h3-7H,1-2H2,(H,11,12,14) |
InChI Key |
JPSUZWCRGOCNQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=CC(=NC=N2)N3C=NC=N3 |
Origin of Product |
United States |
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